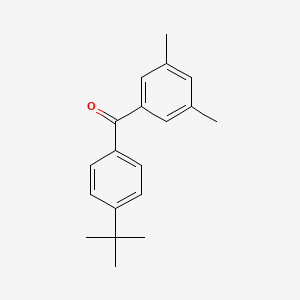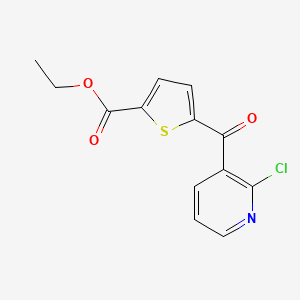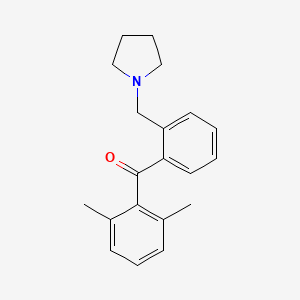
2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone
Vue d'ensemble
Description
2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone (DM-PBM) is a synthetic organic compound belonging to the class of phenyl ketones. It is a colorless solid that is insoluble in water and has a melting point of 163-165°C. DM-PBM has been studied for its potential applications in the fields of medicine, agriculture, and industry. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been studied for its potential use in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Photocrosslinking Applications
Benzophenones are pivotal in biological applications for their photocrosslinking properties. The addition of a photocrosslinking amino acid to the genetic code of Escherichia coli, facilitated by benzophenones, allows for in vivo incorporation of unnatural amino acids into proteins. This method has been utilized for crosslinking protein subunits, offering a novel approach for exploring protein interactions both in vitro and in vivo (Chin et al., 2002).
Organic Chemistry and Photocycloaddition
In organic chemistry, the regioselectivity of [2 + 2] photocycloaddition reactions involving benzophenones demonstrates a large temperature dependence. This provides insights into the conformational properties of intermediary triplet 1,4-diradicals, which are crucial for understanding the mechanisms behind the Paternò-Büchi reaction (Hei et al., 2005).
Ligand Exchange and Structural Characterization
The synthesis and structural characterization of ortho-palladated complexes via ligand exchange using benzophenone derivatives highlight the versatility of these compounds in forming metal-organic frameworks and catalysts (Ryabov et al., 1992).
Electrochemical Reduction Studies
Studies on the electrochemical reduction of substituted benzophenones in dimethylformamide reveal mechanisms of reductive cleavage, offering insights into the electrochemical behaviors of benzophenone derivatives (Nadjo & Sevéant, 1971).
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-7-9-16(2)19(15)20(22)18-11-4-3-10-17(18)14-21-12-5-6-13-21/h3-4,7-11H,5-6,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHVUNNKZODQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643653 | |
| Record name | (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-63-5 | |
| Record name | (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




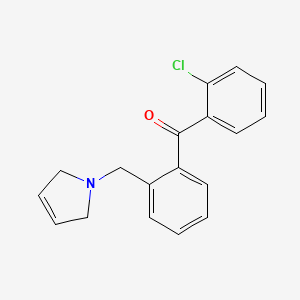
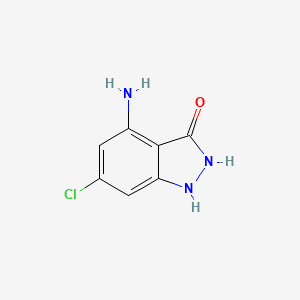
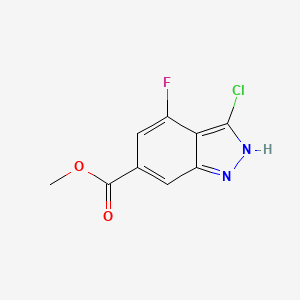



![3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613914.png)
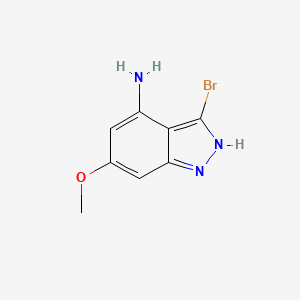

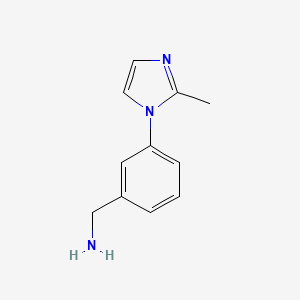
![2-Bromo-3-[(methylamino)methyl]furan hydrochloride](/img/structure/B1613920.png)
